molecular formula C7H12N2 B064818 1-Dimethylamino-cyclobutanecarbonitrile CAS No. 176445-74-2

1-Dimethylamino-cyclobutanecarbonitrile

Cat. No. B064818
M. Wt: 124.18 g/mol
InChI Key: ZZEAKIPYKTYAIS-UHFFFAOYSA-N
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Description

1-Dimethylamino-cyclobutanecarbonitrile is a chemical compound with the molecular formula C7H12N2 . It is used for research and development purposes .


Molecular Structure Analysis

The molecular weight of 1-Dimethylamino-cyclobutanecarbonitrile is 124.18 . The specific details about its molecular structure are not provided in the search results.


Physical And Chemical Properties Analysis

1-Dimethylamino-cyclobutanecarbonitrile has a molecular weight of 124.18 . The specific physical and chemical properties of this compound are not provided in the search results.

Scientific Research Applications

  • Kinetic and Thermodynamic Acidities of Cyclobutene Derivatives : A study examined the deprotonation of pentacarbonyl[(3-diethylamino-2,4-dimethyl)cyclobut-2-ene-1-ylidene]chromium, a compound related to 1-Dimethylamino-cyclobutanecarbonitrile. It focused on the effects of antiaromaticity in the conjugate anion and performed both experimental and computational analyses (Bernasconi et al., 2004).

  • Regioselective Synthesis of Aza-Anthraquinones : Cycloadditions of 1-(dimethylamino)-4-methyl-1-azabuta-1,3-diene to naphtoquinones were studied, leading to aza-anthraquinones. This research highlights the potential for creating specialized organic compounds using dimethylamino derivatives (Chigr et al., 1988).

  • Reactions with Olefins and Zwitterion Formation : A study investigated the reactions of 1,1-bis(dimethylamino)-1,3-butadiene with various olefins, leading to cycloadditions and the formation of zwitterions. This research provides insights into the reactivity of similar compounds under different conditions (Sustman et al., 1992).

  • Synthesis of Sibutramine : A study described synthetic routes to sibutramine, a novel cyclobutylalkylamine used in obesity treatment. Key steps involved reactions with 1-(4-chlorophenyl)cyclobutanecarbonitrile, demonstrating the pharmaceutical applications of cyclobutane derivatives (Jeffery et al., 1996).

  • Study on Conventional Strain Energy : Research on the gem-dimethyl effect, particularly in cyclobutane derivatives like 1,1-dimethylcyclobutane, was conducted to understand the acceleration of cyclization due to substituents in the chain (Ringer & Magers, 2007).

  • Apoptosis Inducers in Cancer Research : A study identified a compound, 2-amino-3-cyano-7-(dimethylamino)-4-(3-methoxy-4,5-methylenedioxyphenyl)-4H-chromene, as a potent apoptosis inducer, highlighting the potential of dimethylamino derivatives in cancer therapy (Kemnitzer et al., 2004).

  • Photocycloaddition Studies : The photocycloaddition reactions of 4-dimethylaminostyrene with different electron acceptors were studied, providing insights into the reactivity of dimethylamino derivatives in photochemical processes (Tsuchida et al., 1986).

Safety And Hazards

1-Dimethylamino-cyclobutanecarbonitrile is used for R&D purposes and is not intended for medicinal, household, or other uses .

properties

IUPAC Name

1-(dimethylamino)cyclobutane-1-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12N2/c1-9(2)7(6-8)4-3-5-7/h3-5H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZZEAKIPYKTYAIS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1(CCC1)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

124.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Dimethylamino-cyclobutanecarbonitrile

Synthesis routes and methods

Procedure details

The title compound, colorless liquid, MS: m/e=125.1 [(M+H)+], was prepared in accordance with the general method of intermediate A from cyclobutanone and dimethylamine hydrochloride.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
D Yang, B Brémont, S Shen, S Kefi… - European journal of …, 1996 - Elsevier
A new series of benzamides derived from metoclopramide have been synthesized, in which the vicinal carbon of the basic nitrogen atom of the ethyl chain is situated on the C 3 , C 4 , C …
Number of citations: 15 www.sciencedirect.com

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